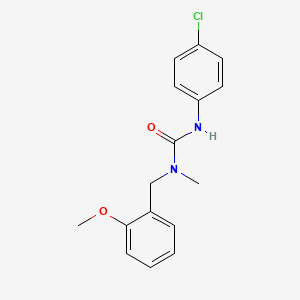![molecular formula C21H18N2O3 B5181743 N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to an antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide blocks this signaling pathway and induces apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK phosphorylation and downstream signaling events in B-cell malignancy cells. This leads to inhibition of cell proliferation and induction of apoptosis. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In preclinical studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has demonstrated efficacy in various B-cell malignancy models, including CLL, MCL, and DLBCL.
实验室实验的优点和局限性
The advantages of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its selectivity for BTK and its ability to induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, which could be beneficial in combination therapy. The limitations of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its specificity for B-cell malignancy cells, which may limit its use in other cancer types. Additionally, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has not been extensively studied in non-clinical toxicology studies, which could limit its potential for clinical development.
未来方向
There are several potential future directions for the development of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide. One direction is to evaluate the efficacy of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in combination with other anti-cancer agents in clinical trials. Another direction is to explore the use of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in other cancer types that may be driven by BTK signaling. Additionally, further preclinical studies could be conducted to better understand the mechanism of action of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide and its potential for clinical development.
合成方法
The synthesis method for N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide involves a multi-step process starting from commercially available starting materials. The key intermediate is 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenylboronic acid, which is then coupled with 2-furanylboronic acid to yield the final product. The synthesis method has been optimized for large-scale production and has been reported in the literature.
科学研究应用
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
属性
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-11-5-13-26-19)22-17-9-3-7-16(14-17)21(25)23-12-4-8-15-6-1-2-10-18(15)23/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZWGLXHDYTQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

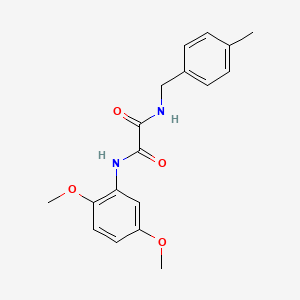
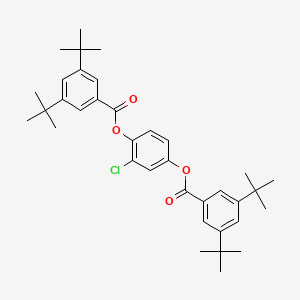
![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
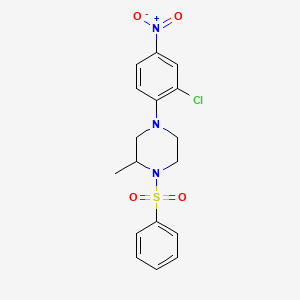

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
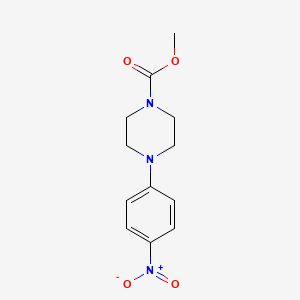
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)
![propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5181735.png)
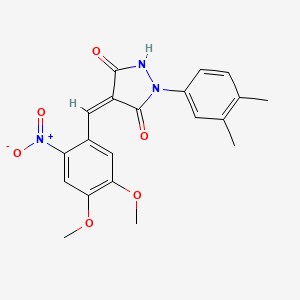
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
